molecular formula C7H12O B3257107 5-methylhex-4-en-2-one CAS No. 28332-44-7

5-methylhex-4-en-2-one

Cat. No.: B3257107
CAS No.: 28332-44-7
M. Wt: 112.17 g/mol
InChI Key: GGBXJDKSEHTBLW-UHFFFAOYSA-N
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Description

5-methylhex-4-en-2-one is an organic compound with the molecular formula C7H12O It is a ketone with a double bond located at the fourth carbon atom and a methyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methylhex-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isoprene, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The starting materials, acetone and isoprene, are fed into the reactor along with a base catalyst, and the reaction is monitored to maintain optimal temperature and pressure. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-methylhex-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

5-methylhex-4-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylhex-4-en-2-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and participate in nucleophilic addition reactions. The compound’s double bond allows it to undergo addition reactions with electrophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methylhex-4-en-2-one is unique due to its specific arrangement of the double bond and methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

5-methylhex-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBXJDKSEHTBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28332-44-7
Record name 28332-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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